Piperidin-4-one hydrochloride

Übersicht

Beschreibung

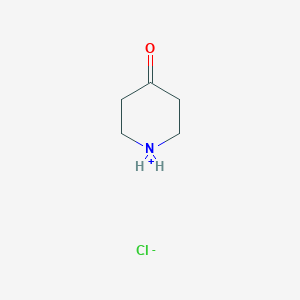

Piperidin-4-one hydrochloride is a compound with the molecular formula C5H10ClNO . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Its derivatives are intermediates in alkaloid syntheses .

Synthesis Analysis

Piperidin-4-one derivatives can be synthesized via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation . The excellent selectivity of alkyl migration is attributed to the neighboring group participation of 2-bromoethyl .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI codeInChI=1S/C5H9NO.ClH/c7-5-1-3-6-4-2-5;/h6H,1-4H2;1H and the Canonical SMILES C1CNCCC1=O.Cl . Chemical Reactions Analysis

Piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 135.59 g/mol . It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Piperidin-4-one hydrochloride is used as a raw material in the synthesis of various compounds. For instance, it has been utilized in the production of tert-butyl-4-hydroxy pi-peridine-l-carboxylate and 4-chloropiperidine hydrochloride with significant yields (Zhang Guan-you, 2010).

- Its crystal and molecular structure have been characterized, revealing the protonated piperidine ring and its interaction with chloride ions (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).

Pharmacological Research

- Piperidin-4-one derivatives have been synthesized and evaluated for anti-acetylcholinesterase activity, indicating potential applications in the treatment of conditions like Alzheimer's disease (H. Sugimoto et al., 1990).

- Certain derivatives, like 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride, have shown cytotoxic effects against breast cancer cells, suggesting potential use in cancer treatment (A. Siwek et al., 2012).

Biochemical and Molecular Studies

- Research has explored the ultrasound-promoted synthesis of bipodal and tripodalpiperidin-4-ones, which demonstrates the compound's flexibility and utility in advanced synthetic chemistry (K. Rajesh, B. Palakshi Reddy, V. Vijayakumar, 2012).

- Piperidin-4-one has been identified as a pharmacophore with diverse biological activities, including anticancer and anti-HIV properties. Its modifications can lead to better receptor interactions and biological activities (Shashi Kant Sahu et al., 2013).

Wirkmechanismus

Target of Action

Piperidin-4-one hydrochloride has been identified as an inhibitor of specific enzymes, including acetylcholinesterase and phospholipase A2 . These enzymes play crucial roles in various biological processes. Acetylcholinesterase is involved in the termination of impulse transmission at cholinergic synapses, while phospholipase A2 participates in the release of arachidonic acid from membrane phospholipids, leading to the production of eicosanoids, which are signaling molecules with diverse functions in the body’s inflammatory responses .

Mode of Action

The mode of action of this compound involves interacting with the active site of these enzymes, effectively hindering the binding of the enzyme’s substrate and impeding catalytic reactions . This interaction can lead to changes in the normal functioning of these enzymes, potentially altering the biochemical processes they are involved in .

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not fully elucidated, it is known that the inhibition of acetylcholinesterase and phospholipase A2 can impact numerous physiological processes. For instance, the inhibition of acetylcholinesterase can lead to an increase in acetylcholine at cholinergic synapses, affecting neurotransmission. On the other hand, the inhibition of phospholipase A2 can disrupt the production of eicosanoids, potentially affecting inflammatory responses .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its inhibition of acetylcholinesterase and phospholipase A2. These effects could include alterations in neurotransmission due to changes in acetylcholine levels, as well as modifications in inflammatory responses due to changes in eicosanoid production .

Safety and Hazards

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemische Analyse

Biochemical Properties

Piperidin-4-one hydrochloride has been identified as an inhibitor of specific enzymes, including acetylcholinesterase and phospholipase A2 . It interacts with the active site of these enzymes, effectively hindering the binding of the enzyme’s substrate and impeding catalytic reactions .

Cellular Effects

Some Piperidin-4-one derivatives have shown promising antiproliferative properties against gastric cancer cell lines

Molecular Mechanism

The molecular mechanism of this compound involves interacting with the active site of specific enzymes, effectively hindering the binding of the enzyme’s substrate and impeding catalytic reactions . This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Eigenschaften

IUPAC Name |

piperidin-1-ium-4-one;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c7-5-1-3-6-4-2-5;/h6H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQNVZVOTKFLIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[NH2+]CCC1=O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41979-39-9 | |

| Record name | 4-Piperidone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41979-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of piperidin-4-one hydrochloride in medicinal chemistry research?

A1: this compound is a valuable building block in synthesizing various biologically active compounds, particularly those with potential antibacterial and antifungal properties [, ]. The molecule serves as a precursor for creating substituted tricyclic compounds, such as 5,6,7,8-tetrahydro pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines, which have shown promising activity against various bacterial and fungal strains []. It is also used in synthesizing 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues, which have shown anticancer activity against the MCF-7 breast cancer cell line [].

Q2: Can you describe the synthetic route for preparing 4-chloropiperidine hydrochloride from this compound?

A2: The synthesis of 4-chloropiperidine hydrochloride utilizes this compound as the starting material []. The process involves a two-step reaction:

Q3: Have any structure-activity relationship (SAR) studies been conducted on derivatives of this compound?

A3: Yes, research on 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues, derived from this compound, included SAR studies []. While the specific details of the SAR findings are not provided in the abstract, the research suggests that modifying the substituents on the benzylidene rings influences the biological activity, particularly anticancer and antioxidant properties. Specifically, compound 4g, bearing specific substituents, demonstrated noteworthy anticancer activity against the MCF-7 breast cancer cell line and potent antioxidant activity comparable to ascorbic acid.

Q4: Are there any reported analytical methods for characterizing and quantifying this compound?

A4: While the provided abstracts do not delve into specific analytical methods for this compound, the characterization of its derivatives provides insights [, ]. Researchers commonly utilize spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (1H & 13C NMR) spectroscopy, and mass spectrometry to elucidate the structures of synthesized compounds []. Additionally, microanalysis is employed to determine the elemental composition, confirming the identity and purity of the synthesized compounds [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.